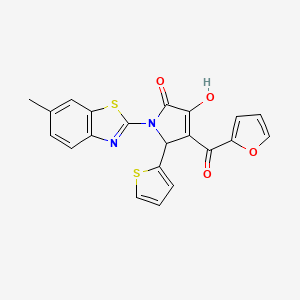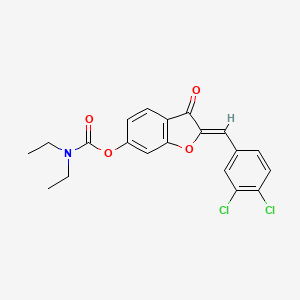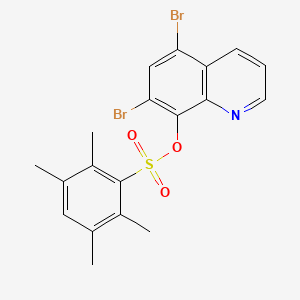![molecular formula C29H31N3O5 B12206522 3'-(1-benzofuran-2-ylcarbonyl)-1-butyl-1'-[3-(dimethylamino)propyl]-4'-hydroxyspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12206522.png)
3'-(1-benzofuran-2-ylcarbonyl)-1-butyl-1'-[3-(dimethylamino)propyl]-4'-hydroxyspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(1-benzofuran-2-ylcarbonyl)-1-butyl-1’-[3-(dimethylamino)propyl]-4’-hydroxyspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 3’-(1-benzofuran-2-ylcarbonyl)-1-butyl-1’-[3-(dimethylamino)propyl]-4’-hydroxyspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione involves multiple steps. The synthetic route typically starts with the preparation of the benzofuran moiety, followed by the introduction of the indole and pyrrole rings. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques to improve efficiency and reduce costs .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. .
Scientific Research Applications
3’-(1-benzofuran-2-ylcarbonyl)-1-butyl-1’-[3-(dimethylamino)propyl]-4’-hydroxyspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other benzofuran derivatives and spiro compounds. These compounds share some structural features but differ in their specific functional groups and overall structure. The uniqueness of 3’-(1-benzofuran-2-ylcarbonyl)-1-butyl-1’-[3-(dimethylamino)propyl]-4’-hydroxyspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione lies in its combination of functional groups, which gives it distinct chemical and biological properties .
Properties
Molecular Formula |
C29H31N3O5 |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
4'-(1-benzofuran-2-carbonyl)-1-butyl-1'-[3-(dimethylamino)propyl]-3'-hydroxyspiro[indole-3,5'-pyrrole]-2,2'-dione |
InChI |
InChI=1S/C29H31N3O5/c1-4-5-16-31-21-13-8-7-12-20(21)29(28(31)36)24(26(34)27(35)32(29)17-10-15-30(2)3)25(33)23-18-19-11-6-9-14-22(19)37-23/h6-9,11-14,18,34H,4-5,10,15-17H2,1-3H3 |
InChI Key |
CMQADOCFPMYZDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C3(C1=O)C(=C(C(=O)N3CCCN(C)C)O)C(=O)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,4-Dichlorophenyl)methylene]-6-ethoxybenzo[b]furan-3-one](/img/structure/B12206446.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12206449.png)


![5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12206463.png)
![(2Z)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12206474.png)
![N-[(2E)-3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide](/img/structure/B12206485.png)
![3-(4-fluorophenyl)-10-[(4-methoxyphenyl)carbonyl]-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12206488.png)

![2-[5-(2,5-Dichlorophenyl)furan-2-carbonyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B12206496.png)
![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3,4-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B12206502.png)
![methyl 4-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]carbonyl}amino)benzoate](/img/structure/B12206514.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B12206518.png)
![Ethyl 4-oxo-6-phenyl-2-[4-(2-pyrimidinyl)piperazino]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B12206520.png)
